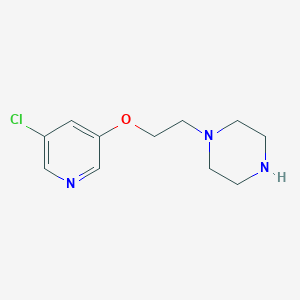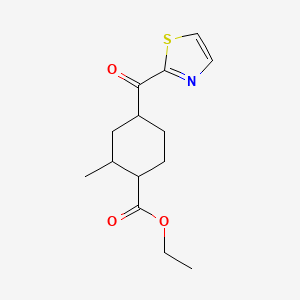
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate
Übersicht
Beschreibung
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a thiazole moiety and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-4-(1,3-thiazol-2-ylcarbonyl)cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar in structure but lacks the thiazole moiety.
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: Contains a thiazole ring but has different substituents.
Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Another thiazole derivative with distinct biological activities.
Uniqueness
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a thiazole moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H19NO3S |
|---|---|
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14(17)11-5-4-10(8-9(11)2)12(16)13-15-6-7-19-13/h6-7,9-11H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
LHYOLBMJFVREIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1C)C(=O)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-3-isoxazolyl]-](/img/structure/B8628520.png)

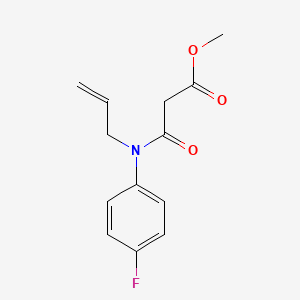
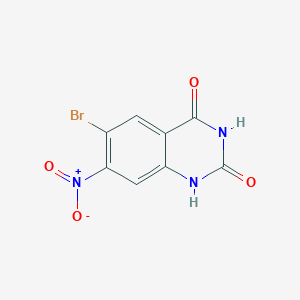
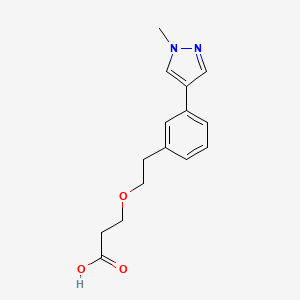
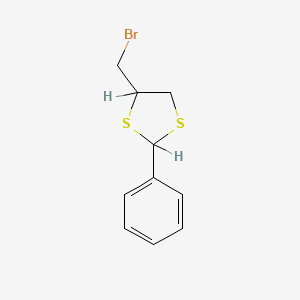
![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
![2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B8628556.png)
![Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-](/img/structure/B8628572.png)
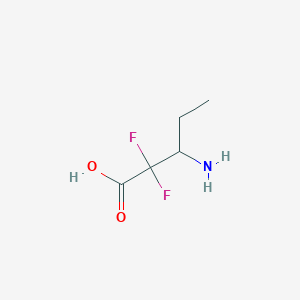
![4-{[Cyano(phenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8628580.png)
